molecular formula C23H23N3O3 B1673413 trans-HR22C16 CAS No. 462630-41-7

trans-HR22C16

カタログ番号: B1673413
CAS番号: 462630-41-7
分子量: 389.4 g/mol
InChIキー: IDGCPAFIELNTPI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

trans-HR22C16 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols .

科学的研究の応用

Scientific Research Applications

The compound has several important applications across different scientific domains:

Cell Biology

  • Mitosis Studies : As a potent inhibitor of Eg5, trans-HR22C16 serves as a probe to investigate the mechanics of mitosis. Researchers utilize this compound to study the dynamics of spindle formation and chromosome segregation during cell division, contributing to a deeper understanding of cellular processes .
  • Cell Cycle Arrest : By blocking Eg5 activity, this compound induces cell cycle arrest, providing insights into the regulatory mechanisms governing cell proliferation. This property is particularly useful in elucidating pathways involved in cancer cell growth .

Cancer Research

  • Therapeutic Potential : The ability of this compound to inhibit cell division positions it as a candidate for cancer treatment. Preclinical studies have demonstrated its efficacy in inducing apoptosis in rapidly dividing cancer cells, making it a focus for developing new anticancer therapies .
  • Drug Development : The compound's unique action mechanism allows for the exploration of novel therapeutic agents targeting Eg5. Its application in drug design aims to enhance selectivity and reduce side effects associated with traditional chemotherapeutics .

Pharmacology

  • Target Validation : In pharmacological research, this compound is used to validate Eg5 as a therapeutic target. By assessing the compound's effects on cancer cell lines, researchers can establish a correlation between Eg5 inhibition and reduced tumor growth .
  • Combination Therapies : Ongoing studies are investigating the synergistic effects of this compound when combined with other anticancer agents, aiming to improve treatment efficacy and overcome resistance mechanisms observed in various cancers.

Case Study 1: Inhibition of Tumor Growth

A study evaluating the impact of this compound on various cancer cell lines demonstrated significant reductions in cell viability and proliferation rates. The results indicated that treatment with this compound led to increased apoptosis markers, including caspase activation, confirming its role as an effective anticancer agent.

Case Study 2: Mechanistic Insights into Mitosis

Research utilizing this compound has provided critical insights into the molecular mechanisms underlying mitosis. By observing the effects of Eg5 inhibition on spindle dynamics, scientists have elucidated key regulatory pathways that could be targeted for therapeutic intervention.

Data Tables

Application AreaSpecific Use CaseFindings/Results
Cell BiologyMitosis Dynamics StudyEnhanced understanding of spindle formation
Cancer ResearchTherapeutic Agent TestingInduced apoptosis in various cancer cells
PharmacologyTarget ValidationEstablished Eg5 as a viable therapeutic target

生物活性

trans-HR22C16 is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential as an anticancer agent. It is a derivative of β-carboline and has been studied for its biological activity, specifically its role in inhibiting cell division and inducing apoptosis in cancer cells. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and its synthesis.

This compound has been identified as a potent inhibitor of the mitotic kinesin Eg5, which is essential for proper cell division. By inhibiting Eg5, this compound induces mitotic arrest and blocks cell division, particularly in taxol-resistant cancer cells . This compound also acts as an inhibitor of topoisomerase II and protein kinases, further contributing to its anticancer properties . The ability to induce apoptosis and DNA damage has been linked to the compound's effectiveness against various cancer types.

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been evaluated in several studies using different cancer cell lines. Below is a summary of its efficacy based on IC50 values reported in various research findings:

Cell Line IC50 (μM) Mechanism of Action
MCF-71.86Induction of apoptosis
A5492.39Inhibition of topoisomerase I
HeLa3.63DNA intercalation
DU-1452.63Induction of mitotic arrest
B-165.30Apoptosis induction
HEK-293 (normal)95.37Selectivity towards cancer cells

These results indicate that this compound exhibits significant potency against various cancer cell lines while showing minimal toxicity towards normal cells, suggesting a favorable therapeutic index .

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical settings:

  • Study on MDA-MB-231 Cells : In this study, this compound was shown to induce apoptotic cell death in MDA-MB-231 breast cancer cells with an IC50 value of 15.95 μM. The study highlighted the compound's ability to disrupt normal mitotic processes, leading to increased cell death in resistant cancer types .
  • Evaluation Against Taxol-Resistant Cells : Research indicated that this compound effectively induced mitotic arrest in taxol-resistant cancer cells, showcasing its potential as a treatment option for patients who do not respond to conventional therapies .
  • Synthesis and Testing of Derivatives : A series of derivatives based on HR22C16 were synthesized and evaluated for their anticancer activity. Some derivatives exhibited even greater potency than the parent compound, indicating the potential for developing more effective analogs .

Synthesis

The synthesis of this compound involves several steps, including the use of microwave-assisted techniques to enhance efficiency and yield. The compound is typically derived from tetrahydro-β-carboline precursors through reactions with isocyanates . The following table summarizes key steps in the synthesis process:

Step Description
Reaction with IsocyanatesFormation of β-carboline derivatives
Microwave IrradiationAccelerates reaction rates and improves yields
PurificationUse of chromatographic techniques for final product isolation

特性

IUPAC Name

13-butyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-2-3-11-25-22(28)19-13-17-16-9-4-5-10-18(16)24-20(17)21(26(19)23(25)29)14-7-6-8-15(27)12-14/h4-10,12,19,21,24,27H,2-3,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGCPAFIELNTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2CC3=C(C(N2C1=O)C4=CC(=CC=C4)O)NC5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-HR22C16
Reactant of Route 2
Reactant of Route 2
trans-HR22C16
Reactant of Route 3
trans-HR22C16
Reactant of Route 4
trans-HR22C16
Reactant of Route 5
Reactant of Route 5
trans-HR22C16
Reactant of Route 6
Reactant of Route 6
trans-HR22C16

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。